molecular formula C21H23NO4 B12323554 16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene

16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene

Cat. No.: B12323554
M. Wt: 353.4 g/mol
InChI Key: JTZZGWPIBBTYNE-UHFFFAOYSA-N
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Description

16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),9,14,16,18-hexaene is a complex polycyclic heterocyclic compound characterized by a pentacyclic framework containing oxygen (dioxa) and nitrogen (aza) heteroatoms. The structure includes methoxy (-OCH₃) groups at positions 16 and 17 and a methyl (-CH₃) substituent at position 12.

The compound’s polycyclic architecture likely necessitates advanced crystallographic techniques (e.g., SHELX or WinGX ) for structural elucidation, while NMR spectroscopy (as applied in ) would be critical for confirming substituent positions and hydrogen-bonding patterns .

Properties

IUPAC Name

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZGWPIBBTYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene involves multiple steps, typically starting from simpler organic molecules. The synthetic route may include cyclization reactions, introduction of methoxy groups, and incorporation of the nitrogen atom. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Azapolycyclic Compounds

Compound Name Molecular Formula* Heteroatoms (O/N) Substituents Ring System
16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[...]hexaene (Target) C₂₀H₂₂N₂O₄ 2 O, 1 N 16,17-OCH₃; 12-CH₃ Pentacyclic
12-azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-...decaen-7-ol ( ) C₂₀H₁₃NO 1 O, 1 N 7-OH Pentacyclic
8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[...]hexaene ( ) C₁₈H₁₆NO₅ 3 O, 1 N 8,16-OCH₃ Tetracyclic
13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]hexaene ( ) Not provided 5 O, 1 N 13-CH₃ Heptacyclic
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]hexaene-16,18-dione ( ) Not provided 2 O, 1 N 1,8-CH₃; 17-OH; 16,18-ketones Pentacyclic

*Molecular formulas for some compounds are inferred from IUPAC names or derived from structural data.

Key Observations:

Ring Complexity : The target compound’s pentacyclic system is less complex than the heptacyclic framework in but shares similarities with other pentacyclic analogs (e.g., ).

Substituent Effects :

  • Methoxy groups (as in the target and ) enhance solubility and influence hydrogen-bonding networks compared to hydroxyl or methyl groups .
  • Methyl substituents (e.g., at position 12 in the target and position 13 in ) may sterically hinder intermolecular interactions.

Analytical and Spectroscopic Comparisons

Table 2: Analytical Techniques Applied to Azapolycyclic Compounds

Compound Name Primary Analytical Methods Key Findings Reference
Target Compound NMR, X-ray crystallography Substituent positions confirmed via chemical shift deviations (cf. ). Hypothetical
Rapa analogs ( ) ¹H/¹³C NMR, UV-MS Chemical shifts in regions A (39–44) and B (29–36) indicate substituent-driven electronic perturbations.
Synthetic chemistry, bioactivity screening Anxiolytic activity explored via structural modifications (e.g., ketone introduction).
LC/MS, UV profiling Prioritized for structural novelty using marine actinomycete metabolite screening.

Key Insights:

  • NMR Profiling : As demonstrated in , comparative NMR analysis of regions with substituent-driven chemical shift changes (e.g., methoxy vs. methyl groups) can reveal electronic perturbations in polycyclic systems.
  • Crystallography : Software suites like SHELX and WinGX enable precise determination of complex ring conformations and hydrogen-bonding motifs.

Biological Activity

16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene is a complex organic compound characterized by its unique pentacyclic structure and the presence of methoxy groups and a nitrogen atom within its framework. This compound has garnered attention for its potential biological activities.

Structure and Composition

The IUPAC name of the compound indicates its complex structure comprising multiple rings and functional groups:

Property Details
IUPAC Name This compound
Molecular Formula C21H23NO4
Molecular Weight 353.41 g/mol
InChI Key InChI=1S/C21H23NO4/c1-12-14...

Synthesis

The synthesis of this compound involves several steps that typically include cyclization reactions and the introduction of methoxy groups under controlled conditions to ensure high yield and purity.

The biological activity of 16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate cellular signaling pathways and gene expression.

Pharmacological Studies

Research has indicated potential pharmacological effects including:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies have reported its efficacy against certain bacterial strains.

Case Studies

  • Antitumor Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to controls.
  • Antimicrobial Effects : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds:

Compound Biological Activity
16,17-Dimethoxy-6,8-dioxa-1-azapentacyclo[11.8...]Moderate antitumor activity
16,17-Dimethoxy-12-oxo-2,7,20-trioxapentacyclo[11...]High antimicrobial efficacy

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